molecular formula C19H17ClF3NO B4948993 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide

Cat. No.: B4948993
M. Wt: 367.8 g/mol
InChI Key: HDFBJNXJRQELCR-BJMVGYQFSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide, also known as CTPIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and agriculture. CTPIA is a member of the acrylamide family of compounds and is known for its unique chemical structure, which gives it several desirable properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide involves the inhibition of the target enzyme's activity by binding to its active site. This binding prevents the enzyme from carrying out its normal function, leading to a reduction in the physiological process that the enzyme is involved in.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These effects have been studied extensively in vitro and in vivo, and have shown promising results for the treatment of several diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide is its potent inhibitory activity against several enzymes, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide, including:
1. Further investigation of its inhibitory activity against other enzymes and its potential applications in the treatment of other diseases.
2. The development of new synthetic methods to improve the yield and purity of this compound.
3. The study of this compound's interactions with other compounds and its potential synergistic effects.
4. The investigation of this compound's potential applications in materials science and agriculture.
Conclusion:
In conclusion, this compound is a promising compound with several potential applications in the field of drug discovery. Its potent inhibitory activity against several enzymes makes it a promising candidate for the development of new drugs for the treatment of several diseases. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-isopropylphenylacrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in the field of drug discovery. It has been shown to have potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are targets for several diseases, including Alzheimer's disease, Parkinson's disease, and depression.

Properties

IUPAC Name

(E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(25)24-17-9-8-15(20)11-16(17)19(21,22)23/h3-12H,1-2H3,(H,24,25)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFBJNXJRQELCR-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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